3-(2-Methylpropyl)oxolane-2,5-dione

Description

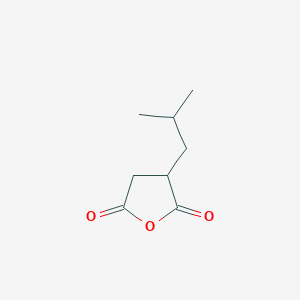

3-(2-Methylpropyl)oxolane-2,5-dione is a substituted derivative of oxolane-2,5-dione (succinic anhydride), featuring a five-membered γ-lactone ring with ketone groups at positions 2 and 4. The compound is characterized by a 2-methylpropyl (isobutyl) substituent at the 3-position of the ring. Its molecular formula is inferred as C₈H₁₂O₃ (calculated based on oxolane-2,5-dione [C₄H₄O₃] plus a C₄H₈ substituent), though conflicting evidence labels it under "C9" without clarification .

Properties

IUPAC Name |

3-(2-methylpropyl)oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5(2)3-6-4-7(9)11-8(6)10/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDZBMRAPLPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14035-83-7 | |

| Record name | 3-(2-methylpropyl)oxolane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl acetoacetate with an acid catalyst to induce cyclization and form the oxolane ring . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated oxolane derivatives.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methylpropyl)oxolane-2,5-dione has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Methylideneoxolane-2,5-dione

- Structure : Five-membered oxolane-2,5-dione with a methylidene (=CH₂) group at position 3.

- Key Data : Molecular weight ≈ 126.11 g/mol (calculated). Single-crystal X-ray analysis confirms a planar lactone ring with a mean C–C bond length of 1.50 Å .

- Comparison : The methylidene group introduces unsaturation, enhancing reactivity in polymerization or Michael addition reactions compared to the saturated 2-methylpropyl substituent in the target compound.

Piperazine-2,5-diones (Diketopiperazines)

- Example: Albonoursin [(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione] .

- Structure : Six-membered piperazine ring with ketones at positions 2 and 5, substituted with benzylidene and isobutyl groups.

- Key Data : Exhibits antiviral activity against H1N1 (IC₅₀ = 6.8 ± 1.5 μM) due to hydrophobic substituents enhancing membrane interaction .

- Comparison : The piperazine ring’s nitrogen atoms confer hydrogen-bonding capability, distinguishing its bioactivity from oxolane derivatives. The target compound’s lack of nitrogen may limit direct antiviral effects but enhance stability in acidic conditions.

Oxane-2,6-dione (Glutaric Anhydride)

- Structure : Six-membered lactone ring without substituents.

- Key Data : Molecular weight = 114.14 g/mol. Used in esterification to synthesize long-chain aroma esters (e.g., balsamic fragrances) .

- Comparison : The larger ring size reduces ring strain, increasing thermal stability but decreasing reactivity compared to five-membered oxolane derivatives.

Biological Activity

3-(2-Methylpropyl)oxolane-2,5-dione, also known as 3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione, is an organic compound with notable biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_8H_14O_3

- Molecular Weight : 158.19 g/mol

- CAS Number : 14035-83-7

The compound features a unique oxolane ring structure with specific substituents that influence its chemical properties and reactivity. Its structural characteristics contribute to its biological activity, particularly in the context of inflammation and bone metabolism.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. One study highlighted its ability to suppress the activity of osteoclasts—cells responsible for bone resorption—suggesting potential applications in treating conditions like osteoporosis and other inflammatory diseases. The suppression of osteoclast activity can lead to decreased bone loss, making this compound a candidate for further exploration in osteoporotic therapies.

The mechanism of action involves the interaction of this compound with specific biological targets. It appears to modulate signaling pathways associated with inflammation and bone metabolism. The compound may influence the expression of certain genes related to osteoclast differentiation and activity, thus inhibiting their function and promoting bone health.

Case Studies

-

Osteoclast Suppression Study :

- Objective : To evaluate the effect of this compound on osteoclast activity.

- Methodology : In vitro studies were conducted using human osteoclasts cultured in the presence of the compound.

- Results : The compound significantly reduced osteoclast formation and resorption activity compared to control groups, indicating its potential as a therapeutic agent in osteoporosis management.

-

Inflammatory Response Modulation :

- Objective : To assess the anti-inflammatory effects of this compound in a murine model.

- Methodology : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS) injection.

- Results : Treated mice exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting that the compound effectively mitigates inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dione | Features a pent-3-en-1-yl substituent at the 4-position | Different substitution pattern affects reactivity |

| 3-Isobutyl-3-methyldihydro-2,5-furandione | Similar structure with variations in substitution | Distinct chemical properties due to different substituents |

The uniqueness of this compound lies in its specific substitution pattern which imparts distinct chemical and physical properties compared to its analogs. This specificity enhances its utility in various applications, particularly in specialized organic synthesis and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.